![molecular formula C21H23NO4S B2988514 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 573695-80-4](/img/structure/B2988514.png)
4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
Scientific Research Applications
GIRK Channel Activation
One of the primary applications of this compound is as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal and cardiac activity. By activating GIRK channels, this compound could be used to modulate electrical signaling in the brain and heart, potentially leading to new treatments for conditions like epilepsy, arrhythmias, and pain management.
Neuropharmacology
In the realm of neuropharmacology, the compound’s ability to influence GIRK channels suggests its utility in exploring neurological pathways and disorders . It could serve as a pharmacological tool to dissect the roles of GIRK channels in various neurological processes, including reward/addiction, anxiety, and mood regulation.
Cardiovascular Research
Given the expression of GIRK channels in cardiac tissues, this compound could be used in cardiovascular research to study heart rate regulation . It may help in understanding the mechanisms underlying arrhythmias and developing novel anti-arrhythmic medications.
Pain and Analgesia
The modulation of GIRK channels has been linked to pain perception . This compound could be used to investigate the pathways involved in pain signaling and could lead to the development of new analgesic drugs that target these channels.
Metabolic Stability Studies
The compound has shown improved metabolic stability over prototypical urea-based compounds in tier 1 DMPK assays . This makes it a valuable candidate for studying drug metabolism and pharmacokinetics, which is essential for the development of drugs with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Chemical Probe Development
As part of chemical probe development, this compound, with its novel sulfone-based head group, represents a new scaffold for the identification of potent and selective activators of specific biological targets . It can be used to create libraries of derivatives for high-throughput screening in drug discovery programs.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-2-13-26-20-10-8-18(9-11-20)21(23)22(15-17-6-4-3-5-7-17)19-12-14-27(24,25)16-19/h2-11,19H,1,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFMAXSTPAJAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide |
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